1,2,3,4-Tetrahydro-2,6-naphthalenediamine
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Overview
Description
1,2,3,4-Tetrahydronaphthalene-2,6-diamine is an organic compound with the molecular formula C11H17ClN2O. It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-2,6-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 2,6-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-2,6-diamine .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydronaphthalene-2,6-diamine typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce naphthalene derivatives .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2,6-diamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various chemical products
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,6-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound with similar structural features.
1,2,3,4-Tetrahydronaphthalene-d12: An isotopologue used in various studies.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-2,6-diamine is unique due to the presence of two amino groups, which confer distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C10H14N2 |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,6-diamine |
InChI |
InChI=1S/C10H14N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,10H,2,4-5,11-12H2 |
InChI Key |
HADYVCNHYFRQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)N |
Origin of Product |
United States |
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